2,2,2-Tribromoethyl dichlorophosphate
Overview
Description
2,2,2-Tribromoethyl dichlorophosphate is a chemical compound with the molecular formula CBr3CH2OP(O)Cl2. This compound is primarily used as a reagent in the synthesis of oligonucleotides and oligodeoxynucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Tribromoethyl dichlorophosphate can be synthesized from 2,2,2-Tribromoethanol . The reaction typically involves the use of phosphorus oxychloride (POCl3) as a reagent under controlled conditions . The reaction proceeds as follows:
CBr3CH2OH+POCl3→CBr3CH2OP(O)Cl2+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tribromoethyl dichlorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichlorophosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-Tribromoethanol and phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would yield a phosphoramidate, while reaction with an alcohol would yield a phosphate ester .
Scientific Research Applications
2,2,2-Tribromoethyl dichlorophosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,2-Tribromoethyl dichlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its dichlorophosphate group to nucleophiles, resulting in the formation of various phosphorylated products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Tribromoethyl phosphorodichloridate: This compound is structurally similar and has similar reactivity.
2,2,2-Tribromoethanol: This is a precursor in the synthesis of 2,2,2-Tribromoethyl dichlorophosphate.
Uniqueness
This compound is unique due to its specific reactivity as a phosphorylating agent. Its ability to participate in nucleophilic substitution reactions makes it valuable in the synthesis of various phosphorylated compounds .
Properties
IUPAC Name |
1,1,1-tribromo-2-dichlorophosphoryloxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3Cl2O2P/c3-2(4,5)1-9-10(6,7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNHRWLNSWPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)OP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3Cl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403584 | |
Record name | 2,2,2-Tribromoethyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53676-22-5 | |
Record name | 2,2,2-Tribromoethyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Tribromoethyl dichlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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